molecular formula C13H18BFO3 B1403792 (2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol CAS No. 1352733-99-3

(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol

Cat. No. B1403792
CAS RN: 1352733-99-3
M. Wt: 252.09 g/mol
InChI Key: YSRGQIKTOVYLDF-UHFFFAOYSA-N
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Description

“(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol” is a chemical compound with the molecular formula C12H17BO2 . It is commonly used in the preparation of pharmaceuticals and chemical intermediates .


Molecular Structure Analysis

The molecular structure of this compound is determined by its chemical formula, C12H17BO2. It includes a boron atom, which forms part of a borolane ring, a structural feature common in organoboron compounds . The exact structure can be determined using techniques such as X-ray crystallography .


Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . The melting point ranges from 29.0 to 33.0 degrees Celsius .

Scientific Research Applications

Organic Synthesis Intermediates

This compound serves as a significant intermediate in organic synthesis, particularly in carbon-carbon coupling and carbon-heterocoupling reactions. Its unique structure allows for its application in the synthesis of complex organic molecules .

Boron Neutron Capture Therapy (BNCT)

Due to its boric acid derivative nature, it finds use in BNCT for cancer treatment. BNCT is a binary therapy that relies on the accumulation of boron in cancer cells followed by neutron irradiation .

Drug Delivery Systems

The compound’s structure is advantageous for the development of feedback control drug transport polymers. These polymers can be used to deliver drugs in a controlled manner, particularly in the context of cancer therapy .

Suzuki Coupling Reactions

As an important nucleophile, it is widely applied in Suzuki coupling reactions, which are pivotal for forming biaryl compounds that are often found in pharmaceuticals and organic materials .

Fluorine-Containing Pharmaceuticals

The presence of fluorine enhances the biological activity and stability of pharmaceuticals. This compound, containing a fluorine atom, can be used to develop drugs with high efficacy and resistance to metabolic degradation .

Anesthetics in Cancer Surgery

Amide local anesthetics are crucial in clinical cancer surgery. Compounds like this one may improve the efficacy of anesthetics used during surgical procedures, contributing to better outcomes in cancer treatment .

Crystallographic Studies

The compound’s crystal structure can be analyzed using X-ray diffraction, providing insights into its molecular conformation and aiding in the design of new molecules with desired properties .

Density Functional Theory (DFT) Studies

DFT calculations can be performed to predict the molecular structure, electrostatic potential, and frontier molecular orbitals of the compound. This is essential for understanding its reactivity and interaction with other molecules .

Safety and Hazards

This compound may cause skin irritation and serious eye irritation . Safety precautions include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection, and washing with plenty of water if it comes into contact with skin .

properties

IUPAC Name

[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BFO3/c1-12(2)13(3,4)18-14(17-12)10-5-6-11(15)9(7-10)8-16/h5-7,16H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSRGQIKTOVYLDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol
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(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol
Reactant of Route 5
(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol
Reactant of Route 6
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(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol

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